molecular formula C18H23NO4S B3914390 Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate

Cat. No.: B3914390
M. Wt: 349.4 g/mol
InChI Key: JXGYABLSUPRAQA-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-[(bicyclo[221]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate is a complex organic compound characterized by its unique bicyclic structure and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.

    Introduction of the Bicyclic Structure: The bicyclic structure is introduced via a Diels-Alder reaction, which involves the reaction of a diene with a dienophile.

    Acetylation and Esterification: The final steps involve acetylation and esterification to introduce the acetyl and ethyl ester groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperoxybenzoic acid (MCPBA) to form epoxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiophene ring or the ester group.

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent such as dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

    Oxidation: Epoxides and other oxygenated derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate: Similar bicyclic structure but different functional groups.

    4-acetylamino-2-oxabicyclo[3.3.0]oct-7-en-3-one: Different bicyclic system and functional groups.

The uniqueness of this compound lies in its specific combination of the bicyclic structure and the thiophene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-acetyl-2-(bicyclo[2.2.1]heptane-2-carbonylamino)-4-methylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4S/c1-4-23-18(22)14-9(2)15(10(3)20)24-17(14)19-16(21)13-8-11-5-6-12(13)7-11/h11-13H,4-8H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGYABLSUPRAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Reactant of Route 5
Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 5-acetyl-2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4-methylthiophene-3-carboxylate

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